molecular formula C12H13BrN2 B595103 2-Bromo-6-piperidinobenzonitrile CAS No. 1260649-11-3

2-Bromo-6-piperidinobenzonitrile

Cat. No. B595103
M. Wt: 265.154
InChI Key: PECAOGIZKHOSKX-UHFFFAOYSA-N
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Description

2-Bromo-6-piperidinobenzonitrile is a chemical compound with the CAS Number: 1260649-11-3 . It has a molecular weight of 265.15 . The IUPAC name for this compound is 2-bromo-6-(1-piperidinyl)benzonitrile .


Molecular Structure Analysis

The InChI code for 2-Bromo-6-piperidinobenzonitrile is 1S/C12H13BrN2/c13-11-5-4-6-12(10(11)9-14)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Bromo-6-piperidinobenzonitrile has a molecular weight of 265.15 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Chiral Separation and Simulation Studies

The compound's chiral properties and the potential for enantiomeric separation were highlighted through studies on related compounds. For instance, enantiomeric resolution and simulation studies of four enantiomers of a structurally similar compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, were performed using a Chiralpak IA column. The study emphasized the significance of hydrogen bonding and π–π interactions in chiral resolution, suggesting potential applications of related compounds like 2-Bromo-6-piperidinobenzonitrile in chiral chromatographic techniques (Ali et al., 2016).

Synthesis of Piperidine Derivatives

The compound plays a role in the synthesis of piperidine derivatives. For example, 2-(2-Cyano-2-phenylethyl)aziridines were converted into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles, indicating that 2-Bromo-6-piperidinobenzonitrile could be used in similar synthetic routes (Vervisch et al., 2010).

Microwave-Assisted Synthesis of Novel Compounds

The compound may be involved in microwave-assisted synthesis, providing rapid reaction rates and cleaner conditions. This is evident in studies on related bromo-piperidine derivatives used for synthesizing novel compounds (Chaudhary et al., 2012).

Halodeboronation Studies

Studies on similar bromo-benzonitrile compounds have explored halodeboronation reactions, suggesting potential applications of 2-Bromo-6-piperidinobenzonitrile in synthetic chemistry and the development of novel molecules (Szumigala et al., 2004).

Photolabile Protecting Group for Aldehydes and Ketones

Related compounds have been used as photolabile protecting groups for aldehydes and ketones, indicating potential applications in photochemistry and molecular biology (Lu et al., 2003).

Antibacterial Activity of Novel Derivatives

The synthesis and antimicrobial activity evaluation of novel 4-Pyrrolidin-3-cyanopyridine Derivatives have been conducted, indicating that similar bromo-piperidinobenzonitrile compounds could have potential applications in the development of new antimicrobial agents (Bogdanowicz et al., 2013).

Safety And Hazards

For safety information and potential hazards associated with 2-Bromo-6-piperidinobenzonitrile, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-bromo-6-piperidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c13-11-5-4-6-12(10(11)9-14)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECAOGIZKHOSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742691
Record name 2-Bromo-6-(piperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-piperidinobenzonitrile

CAS RN

1260649-11-3
Record name 2-Bromo-6-(piperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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